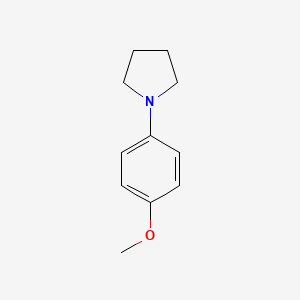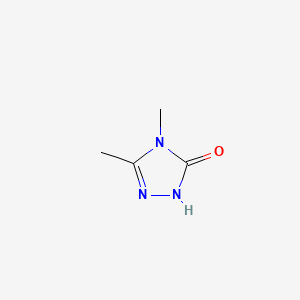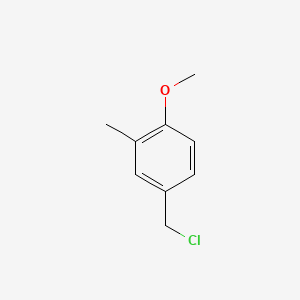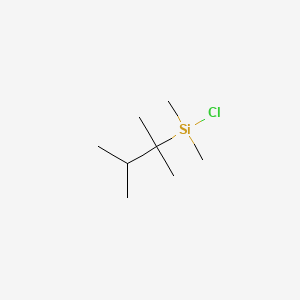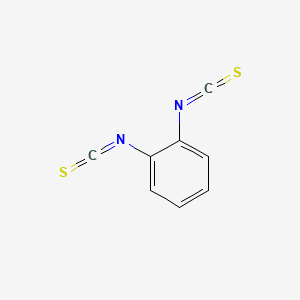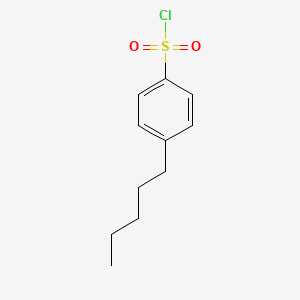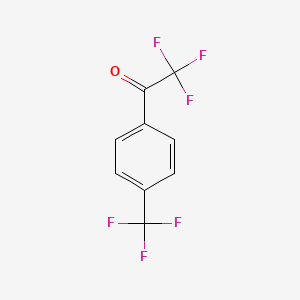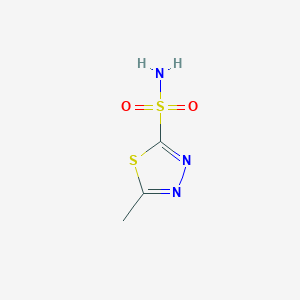
5-Methyl-1,3,4-thiadiazole-2-sulfonamide
Overview
Description
5-Methyl-1,3,4-thiadiazole-2-sulfonamide is a derivative of thiadiazole sulfonamides, a class of compounds known for their diverse biological activities, including inhibition of carbonic anhydrase, an enzyme involved in various physiological processes. The molecular structure of this compound, as indicated by X-ray crystallography, reveals a strong interaction between the NH2 group and the thiadiazole ring, with the sulfonamido moiety adopting a distorted arrangement around the sulfur atom .
Synthesis Analysis
The synthesis of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide and its derivatives involves multiple steps, starting from simple precursors such as 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, cyclization, and subsequent reactions to introduce the sulfonamide group . Another approach for synthesizing thiadiazole derivatives is through the reaction of 2-cyanothioacetamides with sulfonyl azides under diazo transfer conditions, which can lead to the formation of 5-amino-1,2,3-thiadiazoles .
Molecular Structure Analysis
The molecular structure of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide has been studied using X-ray crystallography, which provides detailed information about bond lengths, angles, and the overall geometry of the molecule. The sulfonamido group's distorted tetrahedral arrangement is a common feature among these compounds . The crystal structure analysis also reveals the presence of intermolecular forces such as S=O close contact and NH…N hydrogen bonds, which can influence the stability and reactivity of the molecule .
Chemical Reactions Analysis
5-Methyl-1,3,4-thiadiazole-2-sulfonamide can participate in various chemical reactions due to its reactive sites. For instance, the sulfonamide group can be used to form metal complexes, which have been shown to inhibit carbonic anhydrase isozymes . The thiadiazole ring can also undergo reactions to form bicyclic structures, such as thiadiazolo[3,2-a]pyrimidines and thiadiazolo[3,2-a]triazines, which have potential as ocular hypotensive agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide derivatives, such as solubility, melting point, and thermal degradation, have been characterized through various analytical techniques. These properties are crucial for the development of pharmaceutical agents, as they affect the compound's bioavailability and stability . The physicochemical properties like pKa and partition coefficients are also important for predicting the behavior of these compounds in biological systems .
Scientific Research Applications
Carbonic Anhydrase Inhibitory Properties
5-Methyl-1,3,4-thiadiazole-2-sulfonamide has been identified as an inhibitor of carbonic anhydrase (CA), an enzyme crucial in various physiological processes. Salts of a structurally related compound, 5-amino-2-sulfonamide-1,3,4-thiadiazole, showed significant CA inhibitory properties and were evaluated for potential applications in treating conditions like glaucoma due to their ocular pressure-lowering effects (Díaz et al., 2016). Furthermore, amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole-2-sulfonamide have shown promise as new CA inhibitors (Bülbül et al., 2008).
Antiviral and Antibacterial Applications
5-Methyl-1,3,4-thiadiazole-2-sulfonamide derivatives have demonstrated antiviral properties. Compounds synthesized from 4-chlorobenzoic acid showed anti-tobacco mosaic virus activity, highlighting their potential in antiviral research (Chen et al., 2010). Additionally, some derivatives have exhibited significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus (Gadad et al., 2000).
Anticancer Potential
A series of sulfonamide derivatives bearing 1,3,4-thiadiazole showed inhibitory activity against carbonic anhydrase, which could be leveraged for anticancer applications. Molecular docking studies suggested strong binding of these compounds to target enzymes, indicating their potential as cancer therapeutics (Abas et al., 2021).
Glaucoma Treatment
Compounds derived from 5-amino-1,3,4-thiadiazole-2-sulfonamide have been effective as topical antiglaucoma agents in animal models. These compounds inhibited carbonic anhydrase isozymes and reduced intraocular pressure, suggesting their utility in glaucoma treatment (Barboiu et al., 1999).
Enzyme Inhibition for Various Applications
The inhibition of human carbonic anhydrase I and II by new sulfonamide inhibitors, including derivatives of 1,3,4-thiadiazole-5-sulfonamide, has been explored for various therapeutic applications. These inhibitors could be relevant in treating conditions where altered carbonic anhydrase activity plays a role (Cakir et al., 2004).
Safety And Hazards
The safety information available indicates that “5-Methyl-1,3,4-thiadiazole-2-sulfonamide” has several hazard statements, including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
5-methyl-1,3,4-thiadiazole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S2/c1-2-5-6-3(9-2)10(4,7)8/h1H3,(H2,4,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBSUNZHTGPQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,3,4-thiadiazole-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



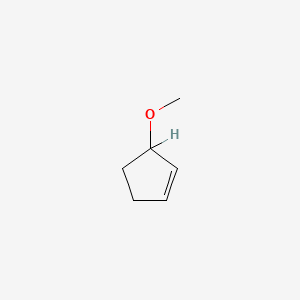
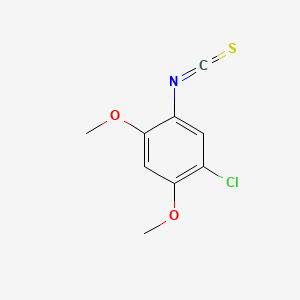
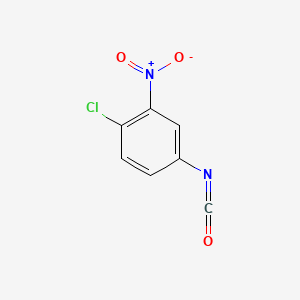
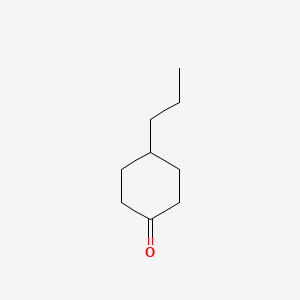
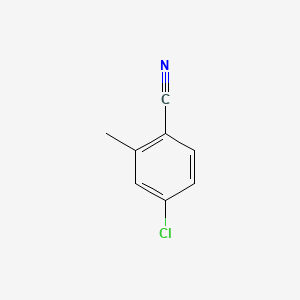
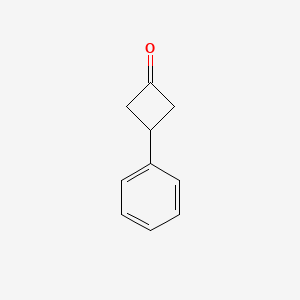
![5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene](/img/structure/B1345706.png)
